molecular formula C14H18ClNO4 B15230652 N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide

N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B15230652
M. Wt: 299.75 g/mol
InChI Key: ZODHLVGUYBIUGH-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with various functional groups, including a chloro-substituted aromatic ring, a formyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route might involve the following steps:

    Formation of the aromatic ring: The aromatic ring with the chloro and methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent such as DMF and POCl3.

    Acetamide formation: The final step involves the reaction of the substituted aromatic compound with tert-butylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Substitution: Various substituted aromatic compounds depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and methoxy groups could play a role in binding to active sites, while the chloro group might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Lacks the chloro substituent, which may affect its reactivity and applications.

    N-(tert-Butyl)-2-(5-chloro-2-methoxyphenoxy)acetamide: Lacks the formyl group, potentially altering its chemical properties and biological activity.

    N-(tert-Butyl)-2-(5-chloro-4-formylphenoxy)acetamide: Lacks the methoxy group, which could influence its solubility and reactivity.

Uniqueness

N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the chloro, formyl, and methoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

N-tert-butyl-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)16-13(18)8-20-12-6-10(15)9(7-17)5-11(12)19-4/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

ZODHLVGUYBIUGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C(=C1)Cl)C=O)OC

Origin of Product

United States

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